molecular formula C11H9F13KNO4S B12739650 Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate CAS No. 85665-66-3

Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate

Cat. No.: B12739650
CAS No.: 85665-66-3
M. Wt: 537.34 g/mol
InChI Key: YRNYBYSOOCBZHR-UHFFFAOYSA-M
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Description

Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is a chemical compound with the molecular formula C11H9F13KNO4S. It is known for its unique properties due to the presence of a tridecafluorohexyl group, which imparts significant hydrophobicity and chemical stability . This compound is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate typically involves the reaction of N-propylglycine with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The tridecafluorohexyl group enhances its ability to interact with hydrophobic regions of proteins and membranes, making it useful in various biochemical applications. The sulfonyl group can participate in hydrogen bonding and other electrostatic interactions, contributing to its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)alaninate
  • Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)valinate
  • Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)leucinate

Uniqueness

Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is unique due to its specific combination of a tridecafluorohexyl group and a glycine backbone. This combination imparts distinct hydrophobic and electrostatic properties, making it particularly useful in applications requiring strong hydrophobic interactions and chemical stability .

Properties

CAS No.

85665-66-3

Molecular Formula

C11H9F13KNO4S

Molecular Weight

537.34 g/mol

IUPAC Name

potassium;2-[propyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate

InChI

InChI=1S/C11H10F13NO4S.K/c1-2-3-25(4-5(26)27)30(28,29)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h2-4H2,1H3,(H,26,27);/q;+1/p-1

InChI Key

YRNYBYSOOCBZHR-UHFFFAOYSA-M

Canonical SMILES

CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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